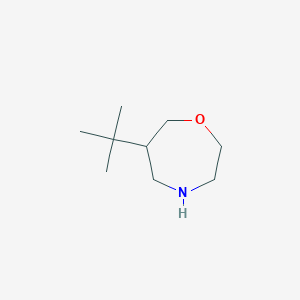![molecular formula C16H12N4O2S2 B2808802 3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 930407-59-3](/img/structure/B2808802.png)
3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of thieno[3,2-d]pyrimidine and oxadiazole moieties
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The compound acts as an agonist for the PPARδ/β . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPARδ/β receptors, activating them. This activation leads to the transcription of specific genes that regulate cellular differentiation, development, and metabolism.
Biochemical Pathways
Upon activation of the PPARδ/β receptors, a cascade of biochemical reactions is triggered. These reactions involve various metabolic pathways, including those related to fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis . The activation of these pathways can lead to various downstream effects, such as improved insulin sensitivity and decreased inflammation.
Result of Action
The activation of PPARδ/β by this compound can lead to various molecular and cellular effects. These include increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation . These effects can have beneficial impacts on conditions such as diabetes, metabolic syndrome, and cardiovascular disease.
Preparation Methods
The synthesis of 3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization of appropriate thiourea derivatives with α-halocarbonyl compounds under basic conditions.
Introduction of the oxadiazole moiety: This involves the reaction of hydrazides with carboxylic acid derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Thioether formation: The final step involves the nucleophilic substitution reaction where the oxadiazole derivative is reacted with a suitable thiol under basic conditions to form the desired thioether linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thieno[3,2-d]pyrimidine rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and oxadiazole-containing molecules. Compared to these, 3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Examples of similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents or additional functional groups.
This unique combination of structural features makes this compound a valuable compound for further research and development.
Properties
IUPAC Name |
3-methyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-20-15(21)13-11(7-8-23-13)17-16(20)24-9-12-18-14(19-22-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFSIUDYNWYXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B2808726.png)
![1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2808727.png)
![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)
![1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene](/img/structure/B2808732.png)
![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2808733.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2808734.png)



![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)
